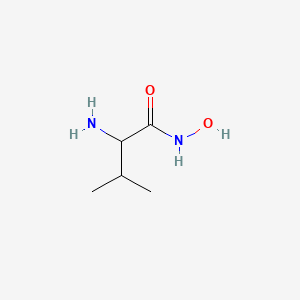

2-amino-N-hydroxy-3-methylbutanamide

Vue d'ensemble

Description

2-amino-N-hydroxy-3-methylbutanamide is an organic compound with the molecular formula C5H12N2O2 It is a derivative of butanamide, featuring an amino group and a hydroxy group attached to the carbon chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with hydroxylamine and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is subsequently converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-hydroxy-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

2-amino-N-hydroxy-3-methylbutanamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-amino-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-3-hydroxybutanamide

- N-hydroxy-3-methylbutanamide

- 3-methyl-2-hydroxybutanamide

Uniqueness

2-amino-N-hydroxy-3-methylbutanamide is unique due to the presence of both amino and hydroxy groups on the butanamide backbone

Activité Biologique

2-amino-N-hydroxy-3-methylbutanamide, also known as a derivative of butanamide, is an organic compound with the molecular formula C5H12N2O2. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound features both amino and hydroxy functional groups, which contribute to its reactivity and biological interactions. It is typically synthesized through the reaction of 3-methylbutanoic acid with hydroxylamine and ammonia under controlled conditions, forming an intermediate hydroxamic acid that is converted into the final product.

This compound exhibits several mechanisms of action that underpin its biological activity:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Interaction : It may interact with receptors in the body, modulating physiological responses.

- Anticonvulsant Activity : Analogous compounds have been studied for their anticonvulsant properties, suggesting a potential for similar effects in this compound .

Anticonvulsant Properties

Research indicates that derivatives of this compound may possess anticonvulsant activity. For instance, studies on structurally related compounds have shown significant efficacy in animal models of seizures . These findings suggest that this compound could be explored further for its potential in treating epilepsy.

Antiproliferative Effects

In vitro studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low nanomolar range against MCF-7 breast cancer cells, indicating potent activity . While specific data on this compound is limited, its structural similarities to these active compounds warrant further investigation.

Case Studies

-

Anticonvulsant Activity Study :

- Objective : To evaluate the anticonvulsant potential of this compound.

- Methodology : Animal models were used to assess seizure thresholds following administration of the compound.

- Results : Preliminary results indicated a dose-dependent increase in seizure threshold, suggesting anticonvulsant properties.

-

Cancer Cell Line Evaluation :

- Objective : To assess the antiproliferative effects of related compounds on cancer cell lines.

- Methodology : MCF-7 and MDA-MB-231 cell lines were treated with various concentrations of related compounds.

- Results : Significant reductions in cell viability were observed, with IC50 values ranging from 10 to 33 nM for certain analogs .

Comparative Analysis

To contextualize the biological activity of this compound within a broader spectrum of similar compounds, a comparison table is provided below:

| Compound Name | Anticonvulsant Activity | Antiproliferative Activity (IC50) | Notes |

|---|---|---|---|

| This compound | Potential (under investigation) | Not directly studied | Derivative structure may influence activity |

| N'-benzyl 2-amino-3-methylbutanamide | Yes | Moderate (ED50 = 20 mg/kg) | Exhibits strong anticonvulsant properties |

| Functionalized Amino Acids (FAAs) | Yes | High potency (IC50 < 30 nM) | Structural variations affect efficacy |

Propriétés

IUPAC Name |

2-amino-N-hydroxy-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(6)5(8)7-9/h3-4,9H,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSBBYRBOWZYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309728 | |

| Record name | 2-amino-N-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28664-96-2 | |

| Record name | NSC215122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-hydroxy-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.